REACTION_SMILES
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[C:12]([CH3:13])(=[O:14])[O:15][C:16](=[CH2:17])[CH3:18].[CH3:30][C:31](=[O:32])[O-:33].[CH3:34][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[c:19]1([CH2:25][CH2:26][CH:27]([OH:28])[CH3:29])[cH:20][cH:21][cH:22][cH:23][cH:24]1.[c:1]1([CH2:7][CH2:8][CH:9]([CH3:10])[OH:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[C:12]([CH3:13])(=[O:14])[O:15][CH:16]([CH2:17][CH2:25][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)[CH3:18].[c:1]1([CH2:7][CH2:8][CH:9]([CH3:10])[OH:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)OC(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)CCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC(C)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)CCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:12]([CH3:13])(=[O:14])[O:15][C:16](=[CH2:17])[CH3:18].[CH3:30][C:31](=[O:32])[O-:33].[CH3:34][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[c:19]1([CH2:25][CH2:26][CH:27]([OH:28])[CH3:29])[cH:20][cH:21][cH:22][cH:23][cH:24]1.[c:1]1([CH2:7][CH2:8][CH:9]([CH3:10])[OH:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[C:12]([CH3:13])(=[O:14])[O:15][CH:16]([CH2:17][CH2:25][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)[CH3:18].[c:1]1([CH2:7][CH2:8][CH:9]([CH3:10])[OH:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(C)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)CCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC(C)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)CCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:12]([CH3:13])(=[O:14])[O:15][C:16](=[CH2:17])[CH3:18].[CH3:30][C:31](=[O:32])[O-:33].[CH3:34][c:35]1[cH:36][cH:37][cH:38][cH:39][cH:40]1.[c:19]1([CH2:25][CH2:26][CH:27]([OH:28])[CH3:29])[cH:20][cH:21][cH:22][cH:23][cH:24]1.[c:1]1([CH2:7][CH2:8][CH:9]([CH3:10])[OH:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[C:12]([CH3:13])(=[O:14])[O:15][CH:16]([CH2:17][CH2:25][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)[CH3:18].[c:1]1([CH2:7][CH2:8][CH:9]([CH3:10])[OH:11])[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(C)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)CCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(O)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)OC(C)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(O)CCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |